![molecular formula C18H16ClN3O B1672409 GSK983 CAS No. 827591-02-6](/img/structure/B1672409.png)
GSK983
描述
GSK983 是一种新型的四氢咔唑化合物,以其广谱抗病毒活性而闻名。 它抑制多种无关病毒的复制,包括腺病毒 5、多瘤病毒 SV-40、人乳头瘤病毒和EB病毒 。 该化合物在抑制各种病毒永生化细胞系的生长方面已显示出可喜的结果 。
准备方法
GSK983 的合成涉及多个步骤,从制备四氢咔唑核心开始。合成路线通常包括以下步骤:
四氢咔唑核心的形成: 这涉及将适当的前体环化以形成四氢咔唑结构。
功能化: 然后用各种取代基对核心结构进行功能化,以实现所需的化学性质。
最终修饰:
This compound 的工业生产方法没有得到广泛的记录,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
GSK983 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成各种氧化产物。
还原: 还原反应可以改变四氢咔唑核心上的官能团。
取代: this compound 可以发生取代反应,其中特定的取代基被其他官能团取代。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种取代反应的催化剂 。 这些反应形成的主要产物取决于所用条件和试剂。
科学研究应用
Key Points:
- Target Enzyme : Dihydroorotate dehydrogenase (DHODH).
- Mechanism : Inhibits viral replication by disrupting the nucleotide synthesis pathway.
- Toxicity : Potential cytotoxic effects at elevated concentrations; however, strategies such as co-administration with deoxycytidine have been explored to mitigate this issue .
Broad-Spectrum Antiviral Activity
GSK983 has demonstrated efficacy against a range of viruses, including:
- Dengue Virus : Studies have shown that this compound can suppress dengue virus replication when combined with pyrimidine salvage inhibitors .
- Adenovirus and Polyomavirus : It inhibits replication with effective concentration values (EC50) ranging from 5 to 20 nM .
- Human Papillomavirus and Epstein-Barr Virus : The compound has shown effectiveness in inhibiting these viruses as well .
Case Studies
-
Dengue Virus Suppression :
- A study combined this compound with cyclopentenyl uracil (CPU) to enhance antiviral efficacy. The combination significantly reduced viral replication while maintaining lower cytotoxicity levels compared to using this compound alone .
- The results indicated that at a concentration of 0.2 µM this compound combined with 250 µM CPU, approximately 50% inhibition of virus replication was achieved .
- In Vitro Studies :
- Toxicity Mitigation Strategies :
Comparative Efficacy Table
Virus Type | EC50 (nM) | Effectiveness | Notes |
---|---|---|---|
Dengue Virus | N/A | High (with CPU) | Combination therapy effective |
Adenovirus | 5–20 | High | Effective in vitro |
Polyomavirus | 5–20 | High | Effective in vitro |
Human Papillomavirus | 10–40 | Moderate | Induces apoptosis |
Epstein-Barr Virus | 10–40 | Moderate | Induces apoptosis |
Herpes Simplex Virus | >1000 | Ineffective | Not susceptible |
Human Immunodeficiency Virus | >1000 | Ineffective | Not susceptible |
作用机制
相似化合物的比较
GSK983 在其广谱抗病毒活性和作用机制方面是独一无二的。 类似的化合物包括:
环戊烯基尿嘧啶: 尿嘧啶补救的抑制剂,可以与 this compound 联合使用以增强其抗病毒功效.
二氢乳清酸脱氢酶抑制剂: 该酶的其他抑制剂,如来氟米特,也表现出抗病毒活性,但可能具有不同的功效和毒性特征.
生物活性
GSK983 is a novel compound developed by GlaxoSmithKline, recognized for its broad-spectrum antiviral activity. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various viruses, and implications for therapeutic use.
This compound primarily functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH) , which is crucial for de novo pyrimidine biosynthesis. This inhibition disrupts the replication of both viral and host cells, leading to cytotoxic effects in rapidly dividing cells. The compound has been shown to block virus replication effectively while also inducing apoptosis in certain cell lines.
Key Findings:
- Inhibition of DHODH : this compound acts as a competitive inhibitor of DHODH with a Ki value of 403 nM, significantly impacting cellular pyrimidine metabolism .
- Cell Cycle Effects : Treatment with this compound results in an accumulation of cells in the S phase of the cell cycle after 24 hours, followed by increased apoptosis after 72 hours .
- Antiviral Activity : The compound has demonstrated EC50 values ranging from 5 to 20 nM against various viruses, including adenovirus and human papillomavirus (HPV), while showing limited efficacy against herpes simplex virus (HSV) and HIV .
Efficacy Against Viruses
This compound exhibits antiviral properties against a range of viruses through its mechanism of action targeting host cell pathways rather than viral proteins. This approach minimizes direct viral resistance but poses challenges due to potential cytotoxicity.
Virus | EC50 (nM) | Comments |
---|---|---|
Adenovirus (Ad-5) | 10-20 | Effective inhibition observed |
Human Papillomavirus (HPV) | 10-40 | Susceptible to this compound |
Epstein-Barr Virus (EBV) | 10-40 | Inhibition noted |
Herpes Simplex Virus (HSV) | >1000 | Not susceptible at therapeutic concentrations |
Human Immunodeficiency Virus (HIV) | >1000 | Limited efficacy observed |
Case Studies and Research Findings
- Antiviral Screening : In a study utilizing genome-wide CRISPR and shRNA screens, researchers identified that this compound's antiviral activity correlates with its ability to inhibit DHODH. This dual screening approach revealed that targeting the pyrimidine biosynthesis pathway enhances the therapeutic potential against RNA viruses without exacerbating cytotoxicity .
- Cytotoxicity Mitigation : A notable strategy involved administering exogenous deoxycytidine alongside this compound, which significantly reduced cytotoxic effects while preserving antiviral activity. This finding suggests a promising avenue for enhancing the therapeutic window of DHODH inhibitors .
- In Vivo Studies : Preliminary in vitro studies have shown promise in using this compound against dengue virus, with ongoing research aimed at evaluating its efficacy in vivo. The goal is to optimize the balance between antiviral effectiveness and cytotoxicity through targeted delivery mechanisms and combination therapies .
属性
CAS 编号 |
827591-02-6 |
---|---|
分子式 |
C18H16ClN3O |
分子量 |
325.8 g/mol |
IUPAC 名称 |
N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H16ClN3O/c19-11-7-8-14-13(10-11)12-4-3-6-15(17(12)21-14)22-18(23)16-5-1-2-9-20-16/h1-2,5,7-10,15,21H,3-4,6H2,(H,22,23)/t15-/m1/s1 |
InChI 键 |
WJQBOBGVBBZLJU-OAHLLOKOSA-N |
SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |
手性 SMILES |
C1C[C@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |
规范 SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GSK983 N-((1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。